molecular formula C5H13ClN2O B588860 (R)-2-Amino-3-methylbutanamide hydrochloride CAS No. 133170-58-8

(R)-2-Amino-3-methylbutanamide hydrochloride

Cat. No. B588860
CAS RN: 133170-58-8
M. Wt: 152.622
InChI Key: XFCNYSGKNAWXFL-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-methylbutanamide hydrochloride, also known as R-AMBH, is a chiral compound with a variety of applications in scientific research. It is a derivative of the amino acid leucine and is used in a wide range of laboratory experiments, including biochemical and physiological studies.

Scientific Research Applications

Applications in Neurochemistry

(R)-2-Amino-3-methylbutanamide hydrochloride shows potential in neurochemistry, particularly in the modulation of neurotransmission. The compound has been studied for its role as a GABA uptake inhibitor, influencing the inhibition of GABA uptake, which results in an increase in GABAergic mediated inhibition in the brain. This mechanism is believed to have potential applications in the treatment of chronic seizure disorders such as generalized clonic-tonic epilepsy, photomyoclonic seizures, myoclonic petit mal epilepsy, and complex partial epilepsy (Suzdak & Jansen, 1995).

Role in Chromatographic Techniques

The compound has relevance in chromatographic techniques like Hydrophilic Interaction Chromatography (HILIC), where it's utilized for the separation of peptides, proteins, oligosaccharides, drugs, metabolites, and other natural compounds. HILIC is recognized for its ability to separate polar, weakly acidic, or basic samples, and is valuable for its complementarity to reversed-phase chromatography, especially in two-dimensional applications (Jandera, 2011).

Involvement in Analytical Chemistry

This compound has applications in analytical chemistry, particularly in the ninhydrin reaction, widely used for the detection, isolation, and analysis of amino acids, peptides, proteins, and other compounds across a broad spectrum of disciplines. The reaction is pivotal for its ability to produce a consistent chromophore with all primary amines that react, providing distinctive visual detection unaffected by the yellow colors present in many extracts (Friedman, 2004).

Contribution to Metabolomics

In metabolomics, this compound is significant for its role in HILIC-MS, where it aids in the comprehensive detection of polar biomolecules. The technique offers enhanced metabolite coverage by measuring polar metabolites that are difficult to analyze through traditional methods. This capability adds significant value to metabolomic investigations by expanding the number of detectable analytes and providing more comprehensive metabolite coverage (Tang et al., 2016).

properties

IUPAC Name

(2R)-2-amino-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCNYSGKNAWXFL-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704855
Record name D-Valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133170-58-8
Record name D-Valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.